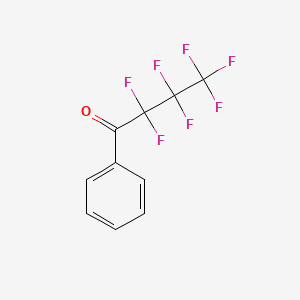

Heptafluoropropyl phenyl ketone

Vue d'ensemble

Description

Heptafluoropropyl phenyl ketone is a useful research compound. Its molecular formula is C10H5F7O and its molecular weight is 274.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42768. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Heptafluoropropyl phenyl ketone, a type of ketone, primarily targets the alpha carbon in enolate anions . This is a key site for electrophilic substitution, which is a fundamental transformation in the Aldol Reaction .

Mode of Action

The interaction of this compound with its targets results in a dimerization of the ketone to a beta-hydroxy ketone . This process involves the alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .

Biochemical Pathways

This compound affects several crucial mammalian metabolic pathways. These include beta-oxidation (fatty acid oxidation), the tricarboxylic acid cycle (TCA), gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols . The compound’s action on these pathways can lead to various downstream effects, influencing energy homeostasis and other physiological processes .

Pharmacokinetics

Its molecular weight of 274135 suggest that it may have significant bioavailability.

Result of Action

The action of this compound leads to the formation of a beta-hydroxy ketone . This is a result of the dimerization process, which involves the alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule . The beta-hydroxy ketone can then undergo a subsequent elimination of water, leading to the formation of an alpha, beta-unsaturated ketone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the base-catalyzed elimination of water from the beta-hydroxy ketone occurs with heating . Additionally, the compound’s action may be influenced by the presence of other reactants, as at least one of the reactants must have alpha hydrogens for the Aldol Reaction to occur .

Analyse Biochimique

Biochemical Properties

For example, they can participate in nucleophilic addition reactions due to the presence of the ketone functional group . They can also undergo reduction reactions to form secondary alcohols .

Cellular Effects

The cellular effects of Heptafluoropropyl phenyl ketone are currently unknown. Ketone bodies, a class of compounds to which this compound belongs, have been shown to have various effects on cells. For instance, they can modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms .

Temporal Effects in Laboratory Settings

It is known that ketones can induce various non-canonical, paracrine or autocrine effects .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies have shown that ketone bodies can have beneficial effects in animal models of heart failure .

Transport and Distribution

It is known that ketones are highly soluble in many organic solvents, such as ethanol, ether, and chloroform .

Subcellular Localization

The localization of a protein or a compound within a cell can provide valuable insights into its functionalities .

Activité Biologique

Heptafluoropropyl phenyl ketone (HFPPK) is a fluorinated organic compound that has garnered attention for its biological activity, particularly as an inhibitor of phospholipase A2 (PLA2) enzymes. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HFPPK, including its synthesis, mechanism of action, and potential therapeutic applications.

1. Synthesis and Structure-Activity Relationship

The synthesis of heptafluoropropyl ketones typically involves the conversion of carboxylic acids to chlorides, followed by treatment with heptafluorobutanoic anhydride. The resulting compounds can exhibit varying degrees of potency against specific PLA2 isoforms. Research has shown that the introduction of fluorine atoms adjacent to a carbonyl group enhances the reactivity and binding affinity of these compounds to their target enzymes .

Table 1: Summary of Synthesized Heptafluoropropyl Ketones

| Compound Name | Structure | I(50) Value (µM) | Selectivity |

|---|---|---|---|

| GK187 | GK187 | 0.0001 | High |

| FKGK11 | FKGK11 | 0.001 | Moderate |

| FKGK2 | FKGK2 | Pan-inhibitor | Low |

This compound primarily acts as a selective inhibitor of group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme plays a crucial role in various physiological processes, including membrane remodeling and inflammatory responses. The inhibition of GVIA iPLA2 by HFPPK has been linked to reduced production of arachidonic acid and subsequent inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases and neurodegenerative disorders .

3. Case Studies and Research Findings

Several studies have explored the biological activity of HFPPK and its analogs:

- Study on Inhibitory Potency : A comparative study demonstrated that heptafluoropropyl ketones exhibited significantly higher inhibitory potency against GVIA iPLA2 compared to other polyfluoroalkyl ketones. The most potent compound in this study was GK187, which displayed an I(50) value of 0.0001 µM, indicating strong selectivity for GVIA iPLA2 over other PLA2 isoforms .

- Therapeutic Potential in Neurological Disorders : In vivo studies indicated that HFPPK could mitigate symptoms associated with peripheral nerve injury and multiple sclerosis by inhibiting GVIA iPLA2 activity, thereby reducing neuroinflammation .

- Role in Nonalcoholic Fatty Liver Disease (NAFLD) : Recent research has suggested that phenyl ketone derivatives, including HFPPK, may modulate oxidoreductase activity, providing a novel approach to treat NAFLD. Compounds with similar structures have shown efficacy in reducing triglyceride levels and improving liver histology in animal models .

4. Conclusion

This compound represents a promising class of compounds with significant biological activity, particularly as selective inhibitors of GVIA iPLA2. Its potential therapeutic applications span various fields, including neurology and metabolic diseases. Ongoing research is essential to fully elucidate the mechanisms underlying its biological effects and to explore its utility in clinical settings.

Applications De Recherche Scientifique

Pharmaceutical Applications

Inhibition of Phospholipase A2

HFPPK has been investigated as a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), which plays a critical role in various neurological disorders. In studies, HFPPK derivatives demonstrated significant selectivity and potency against GVIA iPLA2 compared to other phospholipases, making them promising candidates for therapeutic development in conditions such as multiple sclerosis and neuroinflammation .

Table 1: Potency of HFPPK Derivatives Against GVIA iPLA2

| Compound Name | I(50) Value (μM) | Selectivity |

|---|---|---|

| HFPPK | 0.001 | High |

| Pentafluoroethyl ketone | 0.005 | Moderate |

| Trifluoroacetophenone | 0.02 | Low |

Material Science Applications

Liquid Crystalline Properties

The unique structure of HFPPK suggests potential liquid crystalline behavior, which can be exploited in the development of advanced materials such as optical filters and sensors. The fluorinated alkyl chain enhances the material's stability and performance under varying environmental conditions.

Potential Uses in Displays

Due to its favorable properties, HFPPK can be utilized in the production of high-performance display technologies. The incorporation of fluorinated compounds like HFPPK into liquid crystal displays (LCDs) may improve their efficiency and durability.

Synthetic Chemistry Applications

Building Block for Novel Compounds

HFPPK serves as a valuable building block in organic synthesis, particularly for creating more complex fluorinated compounds with tailored functionalities. Its reactive carbonyl group allows it to participate in various organic reactions, facilitating the synthesis of new pharmaceuticals and agrochemicals .

Case Study: Synthesis of Novel Phenyl Ketone Derivatives

A recent study focused on synthesizing novel phenyl ketone derivatives utilizing HFPPK as a starting material. The derivatives exhibited various pharmacological activities, including hepatoprotective and anti-inflammatory effects, making them suitable candidates for treating nonalcoholic fatty liver disease (NAFLD) .

Environmental Applications

Fluorinated Compounds in Environmental Chemistry

The unique properties of HFPPK also position it as a candidate for research into environmental applications, particularly in developing materials that resist degradation and maintain performance in harsh conditions. Its hydrophobic nature may be beneficial in creating coatings that repel water and contaminants.

Analyse Des Réactions Chimiques

Reaction Mechanisms

The reactivity of heptafluoropropyl phenyl ketone is influenced by the presence of fluorine atoms, which enhance electrophilicity:

-

Nucleophilic Addition : The carbonyl group in this compound is susceptible to nucleophilic attack due to the electron-withdrawing effect of the fluorine atoms. This reaction can lead to the formation of various derivatives by reacting with nucleophiles such as amines or alcohols .

-

Radical Reactions : The phenyl radical can participate in radical reactions with ketenes, leading to diverse products. Studies indicate that the kinetics and mechanisms involved in these reactions are complex but can be modeled using quantum chemical calculations .

Stability and Equilibrium

The stability of this compound is affected by its ability to exist in equilibrium with its hydrate form (gem diol). NMR studies have shown that in certain solvents, this compound may predominantly exist as a hydrated form, which can influence its reactivity and interactions with biological targets .

Reactivity Comparison

| Compound | Reactivity Type | Rate Constant (k) | Reference |

|---|---|---|---|

| This compound | Nucleophilic Addition | ||

| Trifluoromethyl Ketones | Electrophilic Attack | ||

Propriétés

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYZDGAVBNKBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285776 | |

| Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-91-1 | |

| Record name | 559-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 559-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.